

Synthesis of cyclopropane α -amino acids from nitrocyclopropane carboxylates

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Compound of Interest

Compound Name: Ethyl 1-phenylcyclopropanecarboxylate

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Application Notes: Synthesis of Cyclopropane α -Amino Acids

Introduction

Cyclopropane α -amino acids are conformationally constrained non-proteinogenic amino acids of significant interest in medicinal chemistry and drug development.^{[1][2]} Their rigid cyclopropane scaffold can induce specific conformations in peptides, enhancing metabolic stability and receptor selectivity.^{[1][3][4]} A practical and versatile method for synthesizing these valuable building blocks involves the reduction of precursor nitrocyclopropane carboxylates. This two-step approach first establishes the cyclopropane ring via cyclopropanation of an alkene, followed by the reduction of the nitro group to the desired amine.^{[5][6]} This method is advantageous due to the accessibility of starting materials and the generally high yields and diastereoselectivity achieved.^{[1][7]}

Synthetic Strategy Overview

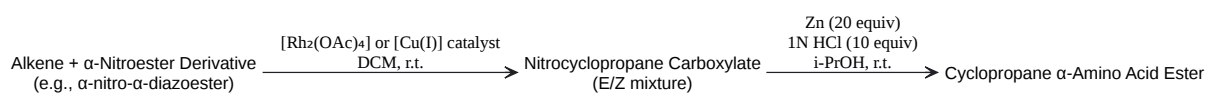
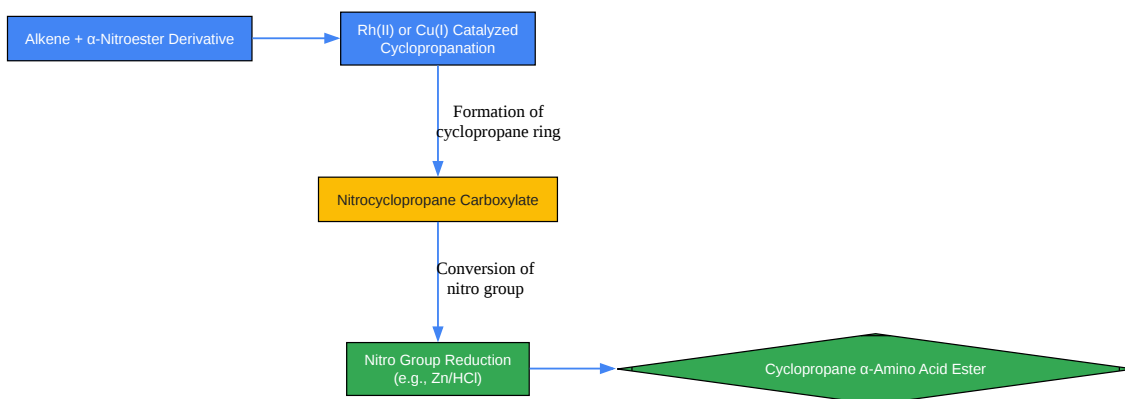
The overall synthetic pathway consists of two key transformations:

- **Cyclopropanation:** An alkene is reacted with a carbene equivalent derived from an α -nitroester to form a nitrocyclopropane carboxylate. This step is crucial for establishing the cyclopropane core and can be catalyzed by various transition metals, most commonly

rhodium(II) or copper(I) complexes.^{[1][5][8]} The choice of catalyst and ligands can influence the stereochemical outcome of the reaction, enabling both diastereoselective and enantioselective syntheses.^{[1][7][9]}

- **Nitro Group Reduction:** The nitro group of the cyclopropane intermediate is then reduced to a primary amine. This transformation is typically achieved using metal-based reducing agents under acidic conditions, such as zinc dust in the presence of hydrochloric acid.^{[5][6][8][10]} This step must be performed under conditions that preserve the integrity of the cyclopropane ring.

The following diagram illustrates the general workflow for this synthetic sequence.



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